Woodfordin B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Woodfordin B involves the extraction of the compound from the leaves of Woodfordia fruticosa. The extraction process typically includes the use of solvents such as methanol or ethanol to isolate the tannins. The extracted compound is then purified using chromatographic techniques .
Industrial Production Methods
The use of biotechnological tools, such as in vitro propagation and genetic manipulation, can facilitate the large-scale production of this compound and other related compounds .
Chemical Reactions Analysis
Types of Reactions
Woodfordin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products can have different pharmacological properties and applications .
Scientific Research Applications
Woodfordin B has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the properties and reactions of hydrolyzable tannins.
Biology: It is studied for its effects on various biological systems, including its antimicrobial and anti-inflammatory properties.
Medicine: this compound is investigated for its potential therapeutic applications, such as its antitumor and hepatoprotective activities.
Industry: It is used in the development of natural products and pharmaceuticals.
Mechanism of Action
The mechanism of action of Woodfordin B involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammation, cell proliferation, and apoptosis. For example, it can inhibit the activity of pro-inflammatory enzymes and promote the apoptosis of cancer cells .
Comparison with Similar Compounds
Woodfordin B is similar to other hydrolyzable tannins, such as Woodfordin C, Oenothein B, and Isoschimacoalin-A. it is unique in its specific structure and pharmacological properties. For instance, Woodfordin C and Oenothein B also exhibit antitumor activities, but they differ in their molecular structures and specific biological effects .
List of Similar Compounds
- Woodfordin C
- Oenothein B
- Isoschimacoalin-A
Properties
CAS No. |
127243-66-7 |
---|---|
Molecular Formula |
C75H54O48 |
Molecular Weight |
1723.2 g/mol |
IUPAC Name |
[1-(3,4,5,11,16,17,18-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.3.1.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-12-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 3,4,5-trihydroxy-2-[[3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate |
InChI |
InChI=1S/C75H54O48/c76-14-40(62(119-66(104)17-1-27(77)47(91)28(78)2-17)61-38(88)15-113-70(108)22-10-35(85)51(95)55(99)42(22)21-9-25(73(111)118-61)46(90)58(102)45(21)89)116-74(112)26-12-37(87)53(97)59(103)60(26)115-39-13-24-44(57(101)54(39)98)43-23(11-36(86)52(96)56(43)100)72(110)120-63-41(16-114-71(24)109)117-75(123-69(107)20-7-33(83)50(94)34(84)8-20)65(122-68(106)19-5-31(81)49(93)32(82)6-19)64(63)121-67(105)18-3-29(79)48(92)30(80)4-18/h1-14,38,40-41,61-65,75,77-103H,15-16H2 |
InChI Key |
PWJROHFKBLXARN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC(=O)C2=C(C(=C(C(=C2)C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C=O)OC(=O)C4=CC(=C(C(=C4OC5=C(C(=C6C(=C5)C(=O)OCC7C(C(C(C(O7)OC(=O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C16)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |
Origin of Product |
United States |
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